molecular formula C9H19NO2S B1430606 S-Ethyl (2-hydroxypropyl)propylthiocarbamate CAS No. 65109-69-5

S-Ethyl (2-hydroxypropyl)propylthiocarbamate

Cat. No. B1430606
CAS RN: 65109-69-5
M. Wt: 205.32 g/mol
InChI Key: XNFHBDFEWMILFR-UHFFFAOYSA-N
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Description

“S-Ethyl (2-hydroxypropyl)propylthiocarbamate” is a chemical compound with the molecular formula C9H19NO2S . It is also known as "CARBAMOTHIOIC ACID, (2-HYDROXYPROPYL)PROPYL-, S-ETHYL ESTER" . The compound has a molecular weight of 205.32 .


Molecular Structure Analysis

The molecular structure of “S-Ethyl (2-hydroxypropyl)propylthiocarbamate” is characterized by a racemic stereochemistry . It has no defined stereocenters and no E/Z centers .


Physical And Chemical Properties Analysis

The physical and chemical properties of “S-Ethyl (2-hydroxypropyl)propylthiocarbamate” are characterized by its molecular formula C9H19NO2S and molecular weight of 205.32 .

Scientific Research Applications

Organotin Dithiocarbamates in Thin Films

A study by Ramasamy et al. (2013) focused on synthesizing diorganotin complexes of dithiocarbamates, which included ethyl derivatives. These complexes were used as precursors for depositing SnS thin films, which are significant in semiconductor applications. Their research demonstrated the potential of these compounds in advanced material sciences (Ramasamy et al., 2013).

Biocompatibility of Poly(2-oxazoline)s

Sedláček et al. (2012) discussed poly(2-alkyl-2-oxazoline)s, comparing them with other hydrophilic water-soluble polymers including poly[N-(2-hydroxypropyl)methacrylamide], which is related to S-Ethyl (2-hydroxypropyl)propylthiocarbamate. Their research indicated the growing interest in these polymers as biomaterials for drug, gene, protein, and radionuclide delivery (Sedláček et al., 2012).

Dihydrophenazine Derivatives in Lithium Batteries

Tran-van et al. (1999) studied dihydrophenazine derivatives, including those with 2-hydroxypropyl substituents, for overcharge protection in rechargeable lithium batteries. This research highlighted the relevance of such compounds in enhancing the safety and efficiency of lithium batteries (Tran-van et al., 1999).

N-n-butyl, S-2-nitro-1-(p-tolyl)ethyl Dithiocarbamate in Bio-relevant Studies

Yadav et al. (2021) conducted a comprehensive study on N-n-butyl, S-2-nitro-1-(p-tolyl)ethyl dithiocarbamate, a bio-relevant sulfur molecule. Their research involved synthesis, conformational, thermodynamics, and vibrational spectroscopic studies, indicating the compound's significance in bio-related fields (Yadav et al., 2021).

Aldehyde Dehydrogenase Inhibition by Thiocarbamate Herbicides

Quistad et al. (1994) examined the impact of thiocarbamate herbicides, like S-ethyl N,N-dipropylthiocarbamate, on aldehyde dehydrogenase in mice. This research provided insights into the biochemical effects of thiocarbamate herbicides, which is essential for understanding their environmental and health implications (Quistad et al., 1994).

properties

IUPAC Name

S-ethyl N-(2-hydroxypropyl)-N-propylcarbamothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2S/c1-4-6-10(7-8(3)11)9(12)13-5-2/h8,11H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFHBDFEWMILFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC(C)O)C(=O)SCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90793898
Record name S-Ethyl (2-hydroxypropyl)propylcarbamothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90793898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-Ethyl (2-hydroxypropyl)propylthiocarbamate

CAS RN

65109-69-5
Record name S-Ethyl (2-hydroxypropyl)propylthiocarbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065109695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Ethyl (2-hydroxypropyl)propylcarbamothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90793898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-ETHYL (2-HYDROXYPROPYL)PROPYLTHIOCARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LV617Y7436
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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